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molecular formula C21H25ClO3 B1208380 ethyl 2-chloro-3-[4-(2-methyl-2-phenylpropoxy)phenyl]propanoate CAS No. 62516-91-0

ethyl 2-chloro-3-[4-(2-methyl-2-phenylpropoxy)phenyl]propanoate

Cat. No. B1208380
M. Wt: 360.9 g/mol
InChI Key: KIZXRDIROMPMKU-UHFFFAOYSA-N
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Patent
US04444779

Procedure details

A mixture of 27 g of ethyl 2-chloro-3-[4-(2-methyl-2-phenylpropyloxy)phenyl]propionate, 11 g of thiourea and 60 ml of sulfolane is heated at 110° C. for 6 hours and, then, boiled with 10 ml of 2 N-sulfuric acid (or 2 ml of 6 N-HCl) for 16 hours. After cooling, 1 l of water is added and the oil is separated and allowed to stand for a while, whereupon crystals separate out. These crystals are recrystallized from benzene-ligroin. By the above procedure is obtained 19.9 g of 5-[4-(2-methyl-2-phenylpropyloxy)benzyl]thiazolidine-2,4-dione.
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
[Compound]
Name
2
Quantity
10 mL
Type
reactant
Reaction Step Two
[Compound]
Name
N-sulfuric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[CH:2]([CH2:8][C:9]1[CH:14]=[CH:13][C:12]([O:15][CH2:16][C:17]([CH3:25])([C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)[CH3:18])=[CH:11][CH:10]=1)[C:3]([O:5]CC)=O.[NH2:26][C:27](N)=[S:28].S1(CCCC1)(=O)=[O:31].Cl>O>[CH3:25][C:17]([C:19]1[CH:20]=[CH:21][CH:22]=[CH:23][CH:24]=1)([CH3:18])[CH2:16][O:15][C:12]1[CH:11]=[CH:10][C:9]([CH2:8][CH:2]2[S:28][C:27](=[O:31])[NH:26][C:3]2=[O:5])=[CH:14][CH:13]=1

Inputs

Step One
Name
Quantity
27 g
Type
reactant
Smiles
ClC(C(=O)OCC)CC1=CC=C(C=C1)OCC(C)(C1=CC=CC=C1)C
Name
Quantity
11 g
Type
reactant
Smiles
NC(=S)N
Name
Quantity
60 mL
Type
reactant
Smiles
S1(=O)(=O)CCCC1
Step Two
Name
2
Quantity
10 mL
Type
reactant
Smiles
Name
N-sulfuric acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
1 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the oil is separated
CUSTOM
Type
CUSTOM
Details
separate out
CUSTOM
Type
CUSTOM
Details
These crystals are recrystallized from benzene-ligroin

Outcomes

Product
Name
Type
product
Smiles
CC(COC1=CC=C(CC2C(NC(S2)=O)=O)C=C1)(C)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 19.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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